(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1013592-47-6
VCID: VC11732409
InChI: InChI=1S/C19H20O3/c1-4-14-5-7-15(8-6-14)9-11-17(20)16-10-12-18(21-2)19(13-16)22-3/h5-13H,4H2,1-3H3/b11-9+
SMILES: CCC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC
Molecular Formula: C19H20O3
Molecular Weight: 296.4 g/mol

(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one

CAS No.: 1013592-47-6

Cat. No.: VC11732409

Molecular Formula: C19H20O3

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one - 1013592-47-6

Specification

CAS No. 1013592-47-6
Molecular Formula C19H20O3
Molecular Weight 296.4 g/mol
IUPAC Name (E)-1-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C19H20O3/c1-4-14-5-7-15(8-6-14)9-11-17(20)16-10-12-18(21-2)19(13-16)22-3/h5-13H,4H2,1-3H3/b11-9+
Standard InChI Key SOEAQUZKKMZQEK-PKNBQFBNSA-N
Isomeric SMILES CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC
SMILES CCC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC
Canonical SMILES CCC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC

Introduction

Structural Characteristics

Molecular Architecture

The compound features two aromatic rings connected by a conjugated enone system (-CH=CH-CO-\text{-CH=CH-CO-}). The A-ring is a 3,4-dimethoxyphenyl group, while the B-ring is a 4-ethylphenyl moiety. The (2E) configuration indicates trans stereochemistry across the double bond, which is essential for maintaining planarity and electronic conjugation . The methoxy groups at positions 3 and 4 on the A-ring enhance electron donation, influencing reactivity and intermolecular interactions .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one
Molecular FormulaC18H18O3\text{C}_{18}\text{H}_{18}\text{O}_{3}
Molecular Weight282.33 g/mol
CAS Number214264-38-7
InChI KeyInChI=1/C18H18O3/c1-13-4-6-14(7-5-13)8-10-16(19)15-9-11-17(20-2)18(12-15)21-3/h4-12H,1-3H3/b10-8+

Synthesis and Manufacturing

Claisen-Schmidt Condensation

The primary synthetic route involves base-catalyzed condensation of 3,4-dimethoxyacetophenone with 4-ethylbenzaldehyde. In a typical procedure :

  • Reactants: 3,4-Dimethoxyacetophenone (1.0 equiv.) and 4-ethylbenzaldehyde (1.2 equiv.) are dissolved in ethanol.

  • Catalyst: A 20% NaOH solution in ethanol is added to deprotonate the acetophenone, forming an enolate.

  • Reaction Conditions: The mixture is stirred at 20°C for 48 hours, facilitating nucleophilic attack and subsequent dehydration.

  • Workup: Neutralization with 5% HCl followed by extraction with ethyl acetate yields the crude product, which is purified via column chromatography (hexane/EtOAc).

This method achieves yields up to 99%, with the E-isomer predominating due to thermodynamic stability .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal Value
Temperature20°C
Reaction Time48 hours
SolventEthanol
CatalystNaOH (20% w/v)
PurificationColumn chromatography

Physical and Chemical Properties

Thermodynamic Stability

The compound exhibits a boiling point of 444.4°C at atmospheric pressure and a flash point of 214.5°C, indicating high thermal resilience . Its density (1.111g/cm31.111 \, \text{g/cm}^3) and refractive index (1.5861.586) align with conjugated aromatic systems .

Table 3: Physicochemical Properties

PropertyValue
Density1.111g/cm31.111 \, \text{g/cm}^3
Boiling Point444.4°C at 760 mmHg
Refractive Index1.586
Vapor Pressure4.28×108mmHg4.28 \times 10^{-8} \, \text{mmHg} at 25°C

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (CDCl3_3):

    • δ 8.00–8.03 (2H, aromatic H ortho to ketone),

    • δ 7.79 (1H, d, J=15.7HzJ = 15.7 \, \text{Hz}, α-vinylic H),

    • δ 6.94 (2H, d, J=8.9HzJ = 8.9 \, \text{Hz}, methoxy-substituted aromatic H) .

  • 13C^{13}\text{C} NMR:

    • δ 190.5 (ketone carbonyl),

    • δ 161.6 (methoxy-substituted C),

    • δ 144.6 (β-vinylic C) .

Infrared (IR) Spectroscopy

Strong absorption bands at 1650cm11650 \, \text{cm}^{-1} (C=O stretch) and 1600cm11600 \, \text{cm}^{-1} (C=C stretch) confirm the enone system.

Biological Activities and Applications

Antimicrobial Activity

In vitro assays demonstrate inhibitory effects against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL), attributed to membrane disruption and enzyme inhibition.

ActivityModel SystemResult
AntimicrobialS. aureusMIC = 32 µg/mL
AnticancerMCF-7 cellsIC50_{50} = 18 µM
Anti-inflammatoryRAW 264.7 macrophages40% inhibition at 50 µM

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